molecular formula C9H16FN3 B11738151 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine CAS No. 1856027-71-8

1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11738151
CAS No.: 1856027-71-8
M. Wt: 185.24 g/mol
InChI Key: NDOHIIIGDQYHOJ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a fluoroethyl substituent at the 1-position, a methyl group at the 5-position, and a propylamine moiety at the 4-position. Its molecular formula is C₉H₁₆FN₃, with a molecular weight of 185.25 g/mol (calculated). The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the propyl chain may influence binding affinity to hydrophobic pockets in target proteins .

Properties

CAS No.

1856027-71-8

Molecular Formula

C9H16FN3

Molecular Weight

185.24 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C9H16FN3/c1-3-5-11-9-7-12-13(6-4-10)8(9)2/h7,11H,3-6H2,1-2H3

InChI Key

NDOHIIIGDQYHOJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(N(N=C1)CCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate or bromide) with a fluoroethylating agent such as 2-fluoroethyl tosylate.

    Alkylation at position 4:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its unique structure allows for interactions with various biological targets.

    Materials Science: Pyrazole derivatives are used in the development of advanced materials, including organic semiconductors and coordination polymers.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or dipole-dipole interactions. The propylamine group may facilitate the compound’s entry into cells and its subsequent interaction with intracellular targets. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is compared to three analogs (Table 1), with structural and functional differences highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₉H₁₆FN₃ 185.25 1-(2-fluoroethyl), 5-methyl, N-propyl Moderate lipophilicity, potential CNS activity
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine C₆H₁₀FN₃ 155.17 1-(2-fluoroethyl), 3-methyl Simpler structure; reduced steric hindrance
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride C₆H₁₂Cl₂FN₃ 228.08 Dihydrochloride salt form Enhanced solubility in aqueous media
1-(2-fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine C₁₃H₂₀FN₅ 301.79 Isobutyl-branched substituent Higher molecular weight, increased lipophilicity

Key Observations

Substituent Positioning :

  • The 5-methyl group in the target compound contrasts with the 3-methyl analog , which may alter steric interactions in binding sites. Methyl groups at the 5-position are less common in pyrazole-based drugs, suggesting unique pharmacokinetic behavior.
  • The N-propyl chain (vs. smaller alkyl groups) likely improves target selectivity by extending into hydrophobic regions of enzymes or receptors .

The fluorine atom in the 2-fluoroethyl group (common across analogs) contributes to metabolic resistance against oxidative degradation, a critical feature for oral bioavailability .

Lipophilicity Trends :

  • The isobutyl-substituted analog exhibits significantly higher molecular weight (301.79 vs. 185.25) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution for fluoroethyl introduction and reductive amination for N-propyl functionalization .

Biological Activity

1-(2-fluoroethyl)-5-methyl-N-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluoroethyl group and a propyl chain, contributing to its unique chemical properties. The molecular formula is C8H11FN4C_8H_{11}FN_4 with a molecular weight of approximately 182.2 g/mol. Such structural characteristics are essential for its biological interactions and activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator . The fluoroethyl group enhances binding affinity to target proteins, while the pyrazole ring contributes to overall stability and reactivity.

Key Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, affecting cellular proliferation and apoptosis.
  • Receptor Interaction : It can modulate receptor activities, influencing various biochemical pathways crucial for therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that aminopyrazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating effective growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineInhibition (%)Reference
Compound AHepG254.25
Compound BHeLa38.44
Compound CGM-6114 (Fibroblasts)19.94

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, focusing on their anticancer and anti-inflammatory effects:

  • Study on Antiproliferative Effects : A study highlighted that certain aminopyrazoles demonstrated good inhibition rates against various cancer cell lines while showing low toxicity to normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Anti-inflammatory Properties : Some pyrazole derivatives have been reported to exhibit anti-inflammatory activity. The introduction of specific substituents can enhance this effect, making them candidates for treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at different positions on the pyrazole ring can significantly alter biological activity. For example, altering alkyl or aryl groups at position N1 can lead to a loss of activity against certain cell lines .

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